molecular formula C12H14O B13642184 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88633-01-6

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B13642184
CAS No.: 88633-01-6
M. Wt: 174.24 g/mol
InChI Key: PXGHIYKXPXRULP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of indene, a bicyclic hydrocarbon, and features a carbaldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,2-dimethyl-2,3-dihydro-1H-indene.

    Oxidation: The starting material undergoes oxidation to introduce the carbaldehyde group at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for further oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1H-indene: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.

    2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid: An oxidized form of the compound with different chemical properties.

    2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol: A reduced form with an alcohol group instead of an aldehyde.

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the indene core and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

88633-01-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,2-dimethyl-1,3-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C12H14O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,8H,6-7H2,1-2H3

InChI Key

PXGHIYKXPXRULP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)C=O)C

Origin of Product

United States

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